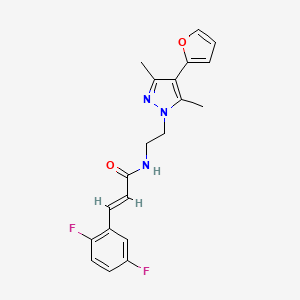

(E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acrylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(2,5-difluorophenyl)-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N3O2/c1-13-20(18-4-3-11-27-18)14(2)25(24-13)10-9-23-19(26)8-5-15-12-16(21)6-7-17(15)22/h3-8,11-12H,9-10H2,1-2H3,(H,23,26)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJSKPNHMOJELV-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C=CC2=C(C=CC(=C2)F)F)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1CCNC(=O)/C=C/C2=C(C=CC(=C2)F)F)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acrylamide is a member of the acrylamide class that has garnered attention due to its potential biological activities. The structural features of this compound, particularly the presence of difluorophenyl and furan moieties, suggest possible interactions with various biological targets. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound contains multiple functional groups that may contribute to its biological properties, including an acrylamide backbone and heterocyclic rings.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives containing the pyrazole ring have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that related compounds possess IC50 values in the low micromolar range against various cancer cell lines, such as MCF-7 and A549, indicating their potential as anticancer agents .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazole Derivative A | MCF-7 | 0.12 | |

| Pyrazole Derivative B | A549 | 0.76 | |

| (E)-3-(2,5-difluorophenyl)... | TBD | TBD | TBD |

Antimicrobial Properties

Compounds featuring furan and pyrazole moieties have also been investigated for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains. The mechanism of action often involves interference with microbial cell wall synthesis or function .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups (EWGs) like fluorine enhances the biological activity of acrylamide derivatives. Conversely, electron-donating groups (EDGs) may decrease activity. The positioning of these substituents is critical; for example, difluoro substitutions at specific positions on the phenyl ring significantly affect potency against cancer cells .

Case Study 1: Anticancer Efficacy

In a study evaluating a series of pyrazole derivatives, one compound closely related to (E)-3-(2,5-difluorophenyl)... showed an IC50 value of 0.15 µM against MCF-7 cells. The study utilized flow cytometry to assess apoptosis induction and found that the compound increased caspase-3 activity significantly compared to controls .

Case Study 2: Antimicrobial Activity

Another investigation into a structurally similar compound revealed effective inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL. This study highlighted the importance of the furan moiety in enhancing membrane permeability and disrupting bacterial cell integrity .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further pharmacological studies. Key findings include:

- Anticancer Properties : Preliminary studies suggest that (E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acrylamide has shown significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation, although specific pathways remain to be elucidated.

- Anti-inflammatory Effects : Some derivatives of similar structures have demonstrated anti-inflammatory properties, suggesting that this compound may also possess such activity. Further studies are needed to confirm these effects and understand the underlying mechanisms.

Applications in Research

The unique structure of this compound allows for diverse applications in scientific research:

- Drug Development : Due to its potential anticancer properties, this compound can serve as a lead in drug development for cancer therapies.

- Biological Assays : It can be utilized in biological assays to study interactions with specific molecular targets or pathways involved in cancer progression.

- Structure-Activity Relationship Studies : Researchers can modify the compound's structure to evaluate how changes affect its biological activity, aiding in the design of more potent derivatives.

Case Studies

Several studies have highlighted the potential applications of compounds with similar structural features:

Q & A

Q. Key Challenges :

- Isomer separation : Optimizing solvent systems (e.g., hexane/ethyl acetate gradients) for chromatographic separation of (E)- and (Z)-isomers .

- Yield optimization : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of acryloyl chloride to amine) and reaction time (6–12 hours) to improve yields (>60%) .

How can the stereochemistry and purity of this compound be validated?

Q. Basic Characterization Methods

- NMR spectroscopy :

- H NMR confirms the (E)-configuration via coupling constants ( for trans-alkene protons) .

- F NMR identifies fluorine environments in the 2,5-difluorophenyl group .

- HPLC : Reverse-phase C18 columns (e.g., 90% methanol/water) assess purity (>95%) and isomer ratios .

Q. Advanced Techniques

- X-ray crystallography : Resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonding between acrylamide NH and pyrazole) .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate NMR chemical shifts .

What methodologies are recommended for evaluating its biological activity?

Q. Basic Screening

- In vitro assays :

- Docking studies : Preliminary molecular docking (AutoDock Vina) to predict binding affinity for targets like EGFR or tubulin .

Q. Advanced Mechanistic Studies

- Kinetic analysis : Surface plasmon resonance (SPR) to measure binding kinetics () for protein targets .

- Metabolic stability : LC-MS/MS to assess hepatic microsomal half-life and CYP450 interactions .

How can conflicting data on isomer ratios in synthesis be resolved?

Q. Methodological Approach

Reaction monitoring : Use in-situ FTIR or H NMR to track isomer formation during coupling reactions .

Thermodynamic control : Prolonged heating (e.g., 60°C for 24 hours) to favor the (E)-isomer via keto-enol tautomerization .

Statistical analysis : Compare HPLC area percentages across multiple batches to identify reproducible conditions .

What computational tools are suitable for modeling this compound’s 3D structure and reactivity?

Q. Advanced Modeling Strategies

- Molecular dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) using AMBER or GROMACS to predict conformational stability .

- QSAR studies : Develop regression models linking substituent electronegativity (e.g., fluorine position) to bioactivity .

- ADMET prediction : Use SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., BBB permeability) .

How can structure-activity relationships (SAR) be explored for this compound?

Q. Methodology

Analog synthesis : Replace the furan-2-yl group with thiophene or phenyl rings to assess heterocycle impact on activity .

Pharmacophore mapping : Identify critical moieties (e.g., acrylamide warhead, pyrazole linker) via fragment-based deletion studies .

Free-energy perturbation (FEP) : Quantify binding energy contributions of substituents using Schrödinger Suite .

What are the best practices for resolving discrepancies in biological activity data across studies?

Q. Analytical Framework

Assay standardization : Use identical cell lines (e.g., ATCC-validated HeLa) and positive controls (e.g., doxorubicin for cytotoxicity) .

Meta-analysis : Pool data from ≥3 independent studies and apply ANOVA to identify statistically significant trends .

Orthogonal validation : Confirm activity via alternate assays (e.g., apoptosis flow cytometry alongside MTT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.